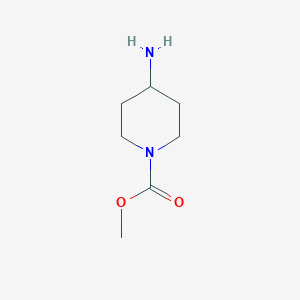

Methyl 4-aminopiperidine-1-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWGZKDLWYAABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651351 | |

| Record name | Methyl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019351-46-2 | |

| Record name | Methyl 4-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 4-aminopiperidine-1-carboxylate: Pathways, Protocols, and Mechanistic Insights

Abstract: Methyl 4-aminopiperidine-1-carboxylate is a pivotal bifunctional building block in modern medicinal chemistry. Its rigid piperidine core, combined with strategically placed amino and methyl carbamate functionalities, makes it an invaluable scaffold for the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators. This technical guide provides an in-depth analysis of the principal synthetic pathways to this target molecule. We will explore three core strategies: direct reductive amination, functional group interconversion from a hydroxyl precursor, and a selective protection-deprotection sequence. Each pathway is examined through the lens of mechanistic rationale, operational efficiency, and scalability, providing researchers and drug development professionals with the critical insights needed to select and implement the optimal synthetic route.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound presents a classic challenge in organic synthesis: the selective functionalization of a molecule with two distinct nitrogen atoms. A successful strategy must efficiently install the primary amine at the C4 position while ensuring the piperidine nitrogen is protected as a methyl carbamate. Retrosynthetic analysis reveals three logical and industrially relevant disconnections, forming the basis of our exploration.

Caption: Retrosynthetic overview of the three primary pathways.

Pathway 1: Reductive Amination of a Piperidone Precursor

This is arguably the most direct and convergent approach, constructing the target C4-NH2 bond in a single, efficient step from a ketone.

Principle & Mechanistic Insight: Reductive amination is a cornerstone of amine synthesis that proceeds via a two-stage, one-pot process.[1] First, the ketone (Methyl 4-oxopiperidine-1-carboxylate) reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine or iminium ion. Second, a selective reducing agent, present in the same pot, reduces this iminium ion to the final amine. The choice of reducing agent is critical; it must reduce the iminium ion much faster than it reduces the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its excellent selectivity and mildness, operating effectively in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[2][3]

References

"Methyl 4-aminopiperidine-1-carboxylate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 4-aminopiperidine-1-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold functionalized with a primary amine at the C4 position and a methyl carbamate at the N1 position, offers a unique combination of reactivity and structural rigidity. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it delves into its applications as a versatile intermediate in the development of novel therapeutic agents, supported by detailed safety protocols and exemplary experimental procedures. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development who require a deep, practical understanding of this valuable compound.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound that serves as a cornerstone for constructing more complex molecular architectures. The N-carbamate group provides stability and influences the conformational properties of the piperidine ring, while the C4-amino group serves as a primary reactive handle for derivatization.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1019351-46-2[1][2] |

| Molecular Formula | C₇H₁₄N₂O₂[1] |

| Molecular Weight | 158.20 g/mol [1] |

| Canonical SMILES | COC(=O)N1CCC(CC1)N |

| InChI Key | KFWGZKDLWYAABS-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Monoisotopic Mass | 158.105527694 Da | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization in reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different protons in the molecule. The methyl protons of the carbamate group (O-CH₃) would appear as a sharp singlet around 3.6-3.7 ppm. The protons on the piperidine ring would appear as complex multiplets in the range of 1.2 to 3.8 ppm. The methine proton at C4 (CH-NH₂) would likely be found around 2.6-3.0 ppm. The chemical shift of the primary amine (NH₂) protons is variable and depends on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct peaks for each of the seven carbon atoms. The carbonyl carbon of the carbamate is expected to be the most downfield, typically in the 155-157 ppm range. The methyl carbon of the carbamate would appear around 52 ppm. The carbons of the piperidine ring would resonate between 30 and 50 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the carbamate. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic ring and methyl group will be observed below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 158 would be expected. Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the piperidine ring.

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the differential reactivity of its two nitrogen centers.

General Synthetic Workflow

A common and efficient strategy for synthesizing this compound involves a multi-step process starting from a commercially available piperidine derivative. The N1 position is first protected to prevent its participation in subsequent reactions, followed by the introduction or modification of the C4 functionality.

Reactivity Profile

The key to this molecule's versatility is the C4-primary amine, which is a potent nucleophile. This site readily undergoes a variety of chemical transformations:

-

N-Acylation: Reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a fundamental reaction for attaching various side chains.

-

N-Alkylation: Can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

-

Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.

The N1-methylcarbamate is significantly less reactive. It serves as a stable protecting group under many conditions but can be cleaved under harsh acidic or basic hydrolysis if desired, regenerating the secondary amine at the N1 position. This differential reactivity allows for selective modification at the C4 position.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). This compound is a crucial intermediate in the synthesis of a wide range of therapeutic agents.[3]

-

Scaffold for Combinatorial Chemistry: Its structure is ideal for creating large libraries of compounds. By keeping the core piperidine constant, diverse functional groups can be introduced at the C4-amino position, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Intermediate for Analgesics: The 4-aminopiperidine core is central to the structure of highly potent synthetic opioids, including fentanyl and its analogues like remifentanil.[4] This molecule provides a direct precursor to the essential N-acyl-4-aminopiperidine pharmacophore.

-

Development of CNS-Active Agents: Its ability to be incorporated into larger molecules makes it valuable for developing drugs for various neurological disorders.[5][6] The piperidine moiety can influence solubility, lipophilicity, and the ability of a drug to cross the blood-brain barrier.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Warning)[1] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning)[1] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning)[1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning)[1] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Keep away from sources of ignition such as heat, sparks, and open flames.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][9][10]

Exemplary Experimental Protocol: N-Acylation

This protocol details a standard procedure for the acylation of the 4-amino group, a common follow-up reaction for this intermediate.

Objective: To synthesize Methyl 4-(acetylamino)piperidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

-

Causality Note: The reaction is cooled to control the exothermic reaction between the amine and the highly reactive acetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.

-

-

Reagent Addition: While stirring at 0 °C, add acetyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality Note: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 4-(acetylamino)piperidine-1-carboxylate.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the landscape of pharmaceutical research and development. Its well-defined structure, predictable reactivity, and role as a precursor to privileged medicinal scaffolds make it an indispensable tool for chemists. A thorough understanding of its properties, handling requirements, and reaction profiles, as outlined in this guide, enables researchers to leverage its full potential in the synthesis of next-generation therapeutics.

References

- 1. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1019351-46-2,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

Methyl 4-Aminopiperidine-1-Carboxylate: A Linchpin for the Synthesis of Novel Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational agents.[1][2][3][4] Its inherent conformational rigidity, coupled with the ability to project substituents in well-defined three-dimensional space, makes it an ideal platform for engaging with biological targets. Methyl 4-aminopiperidine-1-carboxylate, a readily accessible and versatile building block, serves as a critical starting material for the elaboration of this scaffold.[5] This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for its transformation into novel, high-value compounds for drug discovery programs. We will delve into the key chemical transformations of both the exocyclic primary amine and the endocyclic secondary amine, elucidating the strategic considerations behind common synthetic routes.

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The addition of an amino group at the 4-position introduces a key vector for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[2] The resulting 4-aminopiperidine core is found in a diverse range of therapeutic agents, including inhibitors of hepatitis C virus (HCV) assembly, N-type calcium channel blockers for pain management, and antifungal agents.[1][4][6]

This compound offers a strategic advantage by providing orthogonal reactivity. The primary amino group at the C-4 position is a potent nucleophile, readily participating in a variety of bond-forming reactions. The piperidine nitrogen, protected as a methyl carbamate, is deactivated towards many of these transformations, allowing for selective functionalization of the exocyclic amine. This protective group can be subsequently removed under specific conditions to allow for further derivatization of the endocyclic nitrogen, or it can be a permanent feature of the final molecule.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14N2O2 | [7] |

| Molecular Weight | 158.20 g/mol | [7] |

| XLogP3-AA | -0.3 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

Key Synthetic Transformations of the 4-Amino Group

The primary amino group of this compound is the focal point for a multitude of synthetic elaborations. Its nucleophilicity allows for the facile formation of amides, sulfonamides, and secondary or tertiary amines through various C-N bond-forming reactions.

Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and widely employed reactions in medicinal chemistry. Acylation of the 4-amino group introduces a diverse array of substituents, significantly impacting the steric and electronic properties of the molecule.

Causality Behind Experimental Choices: The choice of acylating agent and coupling conditions is dictated by the reactivity of the carboxylic acid partner and the desired scale of the reaction.

-

Acyl Chlorides/Anhydrides: These are highly reactive acylating agents that readily react with the primary amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.[8] This method is robust and generally high-yielding.

-

Carboxylic Acids with Coupling Reagents: For less reactive carboxylic acids, or when milder conditions are required, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) are employed.[8] This approach minimizes side reactions and is compatible with a wide range of functional groups.

Experimental Protocol: General Procedure for Acylation using EDC/HOBt [8]

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous solutions (e.g., saturated NaHCO₃, brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Versatile Scaffold: A Technical Guide to Methyl 4-aminopiperidine-1-carboxylate

Abstract

The 4-aminopiperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of bioactive compounds.[1][2] This guide delves into the history, synthesis, and strategic application of a key derivative, Methyl 4-aminopiperidine-1-carboxylate (CAS No. 1019351-46-2).[3][4][5] We will explore the evolution of its synthesis from the broader context of piperidine chemistry and N-protection strategies, providing a detailed, validated protocol for its preparation. Furthermore, this guide will offer insights into the rationale for selecting the N-methoxycarbonyl protecting group over other common variants, such as Boc or Cbz, in the context of complex, multi-step drug development campaigns. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical synthetic building block.

A Historical Perspective: The Rise of the Piperidine Nucleus

The story of this compound is intrinsically linked to the rich history of piperidine chemistry. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper.[6] For much of the following century, research focused on the fundamental properties and reactions of this saturated heterocycle.[7][8]

The mid-20th century marked a pivotal shift, as the systematic investigation into piperidine derivatives for therapeutic applications began in earnest.[7][9] The discovery of the potent analgesic properties of pethidine (meperidine) and later the fentanyl series of opioids, both featuring a central piperidine ring, solidified its importance in drug design.[1][6] It became evident that the piperidine ring's chair conformation allows for the precise spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets.[6]

The 4-aminopiperidine scaffold, in particular, emerged as a highly versatile intermediate. The presence of two distinct nitrogen atoms—the endocyclic secondary amine and the exocyclic primary amine—posed a significant synthetic challenge: how to selectively functionalize one in the presence of the other. This necessity drove the development and refinement of nitrogen protection strategies, a field that would become crucial for the efficient synthesis of complex molecules.[2][10][11]

The Evolution of N-Protection: A Strategic Imperative

To control the reactivity of the 4-aminopiperidine scaffold, chemists turned to the use of protecting groups.[2][10] A protecting group temporarily masks a reactive functional group, allowing for chemical modifications elsewhere in the molecule.[11] For the piperidine nitrogen, the ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[10]

Early strategies often involved the use of an N-benzyl group, which could be removed via catalytic hydrogenation. However, the harsh conditions required for debenzylation limited its compatibility with sensitive functional groups. This led to the widespread adoption of carbamate-based protecting groups, which offer a superior balance of stability and controlled cleavage. The three most prominent carbamates in this context are:

-

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).[12]

-

Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).

-

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced via Fmoc-Cl or Fmoc-OSu, it is stable to acid and hydrogenation but is cleaved under mild basic conditions, often with a secondary amine like piperidine.[13]

The differing cleavage conditions for these groups allow for "orthogonal" protection strategies, where one group can be removed selectively in the presence of others, a powerful tool in complex synthesis.[11] It is within this landscape of advanced synthetic strategy that this compound emerged as a valuable and practical building block.

Synthesis of this compound: A Validated Protocol

While a singular, seminal "discovery" paper for this compound is not readily identifiable in early literature, its preparation follows a logical and well-established chemical transformation: the N-acylation of 4-aminopiperidine. The compound's more recent prominence, underscored by its CAS number (1019351-46-2), is tied to its utility and commercial availability as a reliable building block for drug discovery programs.[14]

The most direct and efficient synthesis involves the reaction of a suitable 4-aminopiperidine precursor with methyl chloroformate. A common and cost-effective approach begins with the commercially available 1-Boc-4-aminopiperidine, which is first deprotected and then acylated in a one-pot or two-step sequence.

Experimental Protocol: Synthesis from 1-Boc-4-aminopiperidine

Step 1: Boc Deprotection

-

To a stirred solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.5 M), add an excess of a strong acid. A 4M solution of HCl in dioxane or neat trifluoroacetic acid (TFA, 5-10 eq) is commonly used.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Upon completion, the solvent and excess acid are removed under reduced pressure to yield the 4-aminopiperidine dihydrochloride or bis(trifluoroacetate) salt, which is often a solid and can be used directly in the next step.

Step 2: N-Methoxycarbonylation

-

Suspend the 4-aminopiperidine salt (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C (ice bath).

-

Add a base, such as triethylamine (Et₃N, approx. 2.5-3.0 eq) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt and liberate the free diamine.

-

Slowly add methyl chloroformate (1.0-1.1 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C. The exocyclic primary amine is significantly more nucleophilic than the sterically hindered endocyclic secondary amine, leading to high selectivity for acylation at the 4-amino position. However, to ensure exclusive protection at the piperidine nitrogen, the reaction is typically performed on the free 4-aminopiperidine, where the endocyclic nitrogen is the most nucleophilic site. For this guide, we will focus on the direct N-acylation of 4-aminopiperidine.

Optimized Protocol: Direct Synthesis from 4-Aminopiperidine

Objective: To selectively protect the endocyclic nitrogen of 4-aminopiperidine with a methoxycarbonyl group.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-Aminopiperidine dihydrochloride | 173.08 | 1.0 |

| Dichloromethane (DCM) | - | - |

| Triethylamine (Et₃N) | 101.19 | 2.2 |

| Methyl Chloroformate | 94.50 | 1.05 |

| Saturated aq. NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - |

Procedure:

-

Suspend 4-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.

-

Add a solution of methyl chloroformate (1.05 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[15]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to afford pure this compound.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1019351-46-2 | [3][4] |

| Molecular Formula | C₇H₁₄N₂O₂ | [16] |

| Molecular Weight | 158.20 g/mol | [16] |

| Appearance | Light yellow to yellow solid | [17] |

| ¹H NMR Spectrum (CDCl₃) | See below for detailed assignment | [17][18] |

¹H NMR Data Interpretation: A representative ¹H NMR spectrum would show characteristic signals: a singlet around 3.6-3.7 ppm corresponding to the methyl ester protons (-OCH₃), multiplets for the piperidine ring protons, and a broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O.[17][18]

Strategic Application in Drug Discovery

The choice of the N-methoxycarbonyl group is a deliberate, strategic decision in a synthetic campaign. While perhaps less common than the Boc group, it offers distinct advantages in certain contexts.

Comparison of N-Protecting Groups for 4-Aminopiperidine

| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Boc | Boc₂O | Strong Acid (TFA, HCl) | Very stable to bases and nucleophiles; widely used.[12] | Requires harsh acidic conditions for removal. |

| Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acid/base; removal conditions are mild. | Incompatible with reducible groups (alkenes, alkynes). |

| Methyl Carbamate | Methyl Chloroformate | Saponification (strong base) or other methods.[19] | Stable to acidic conditions used for Boc removal; smaller size than Boc/Cbz. | Removal can require harsh basic conditions. |

The methyl carbamate is particularly useful in an orthogonal protection scheme where a Boc group is present elsewhere in the molecule. The methyl carbamate will remain intact during the acidic cleavage of the Boc group, allowing for sequential, selective deprotection and functionalization. Its smaller size compared to Boc or Cbz can also be advantageous, potentially reducing steric hindrance in subsequent reactions.

Logical Flow of a Multi-Step Synthesis

Caption: Orthogonal strategy using N-Methyl Carbamate and N-Boc protecting groups.

Conclusion

This compound, while not possessing the extensive early history of other piperidine derivatives, has carved out an essential niche in the synthetic chemist's toolbox. Its genesis is a direct result of the need for precise control over reactivity in the increasingly complex world of pharmaceutical synthesis. Its stability to acidic conditions makes it an excellent orthogonal partner to the ubiquitous Boc group, and its straightforward, high-yielding synthesis ensures its continued relevance. As drug molecules become more intricate, the demand for such reliable, strategically-minded building blocks will only intensify, cementing the legacy of the 4-aminopiperidine scaffold and its versatile derivatives.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. 1019351-46-2|this compound|BLD Pharm [bldpharm.com]

- 4. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 5. 1-aminopiperidine | Sigma-Aldrich [sigmaaldrich.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]

- 17. file.chemscene.com [file.chemscene.com]

- 18. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-aminopiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the solubility profile of Methyl 4-aminopiperidine-1-carboxylate (CAS No. 1019351-46-2), a key building block in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes available data and predictive insights based on structural analogy. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate.

Introduction: The Pivotal Role of Solubility in Drug Development

This compound is a bifunctional molecule incorporating a secondary amine within a piperidine ring, a primary amine, and a methyl carbamate. This unique combination of functional groups makes it an invaluable synthon for introducing the 4-aminopiperidine motif, a common feature in a wide array of biologically active molecules. The solubility of this intermediate in various organic solvents is a fundamental parameter that dictates its utility in synthesis, including reaction setup, work-up, and purification strategies such as crystallization and chromatography. An understanding of its solubility is paramount for efficient process development and the consistent production of high-quality active pharmaceutical ingredients (APIs).

This guide moves beyond a simple tabulation of data to provide a holistic view of the factors governing the solubility of this compound. We will explore its physicochemical properties, present a predicted solubility profile in common laboratory solvents, and offer a robust, step-by-step protocol for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbamate oxygen and the nitrogen atoms), along with a moderately non-polar hydrocarbon backbone, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 1019351-46-2 | --INVALID-LINK--[1] |

| XLogP3 | -0.3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 (from the primary amine) | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms and the piperidine nitrogen) | --INVALID-LINK--[1] |

The negative XLogP3 value suggests a degree of hydrophilicity, which is consistent with the presence of multiple hydrogen bonding moieties.

Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Protic | Water | Sparingly Soluble to Soluble | The molecule's ability to form hydrogen bonds with water suggests some aqueous solubility. However, the hydrocarbon backbone may limit high solubility. The basicity of the amine groups will lead to pH-dependent solubility. |

| Methanol (MeOH) | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, making it an excellent candidate for dissolving this compound. Syntheses involving similar compounds often utilize methanol. | |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it likely to be a very good solvent for this compound. A patent for a related compound mentions its use as a solvent[2]. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. | |

| Acetonitrile (MeCN) | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |

| Acetone | Moderately Soluble | The polarity of acetone should allow for moderate dissolution. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that can act as a hydrogen bond acceptor. It is a common solvent in syntheses involving similar building blocks. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | The molecule's organic backbone and the polarity of the C-Cl bonds in DCM should allow for good solubility. DCM is frequently used in the synthesis and purification of piperidine derivatives. |

| Ethyl Acetate (EtOAc) | Moderately Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. It is a common solvent for extraction and chromatography of compounds with similar functionalities. | |

| Toluene | Sparingly Soluble | The low polarity of toluene makes it a less favorable solvent, though some solubility may be observed. | |

| Hexanes/Heptane | Insoluble | As non-polar aliphatic hydrocarbons, these solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Disclaimer: This table presents a predicted solubility profile based on structural analysis and data from related compounds. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Sample:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any fine, suspended particles. Alternatively, the sample can be centrifuged at the equilibration temperature, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

pH: The presence of two amine groups (one primary, one secondary within the piperidine ring) means that the compound's aqueous solubility will be highly pH-dependent. In acidic conditions, these amines will be protonated to form ammonium salts, which are generally much more water-soluble than the free base. Researchers can leverage this property to enhance aqueous solubility for specific applications by adjusting the pH.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be exploited during recrystallization for purification. However, the extent of this effect should be determined empirically for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent and its ability to engage in hydrogen bonding are primary determinants of solubility. A solvent that can effectively interact with both the polar amine and carbamate groups, as well as the non-polar aliphatic ring, will be most effective.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to be aware of the crystalline form being used, as this can affect the reproducibility of solubility measurements.

Conclusion

This compound is a versatile building block whose utility is intrinsically linked to its solubility characteristics. This guide has provided a comprehensive overview, including its physicochemical properties, a predicted solubility profile, and a detailed experimental protocol for its quantitative determination. By understanding the principles outlined herein and by performing rigorous experimental validation, researchers can optimize their synthetic and developmental processes, ultimately accelerating the path to novel therapeutics.

References

"Methyl 4-aminopiperidine-1-carboxylate" reaction mechanism studies

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 4-aminopiperidine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring with a primary amine at the C4 position and a methyl carbamate at the N1 position, offers two distinct sites for chemical modification. The primary amine is a potent nucleophile, serving as the principal handle for introducing diverse functionalities. In contrast, the N1 nitrogen, as part of a carbamate, is electronically deactivated, effectively protecting the piperidine nitrogen and allowing for selective reactions at the C4 position. This inherent orthogonality is the cornerstone of its utility, enabling chemists to execute multi-step synthetic sequences with precision and control. This guide provides a detailed exploration of the core reaction mechanisms associated with this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven protocols.

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. These data are essential for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[2] |

| Molecular Weight | 158.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1019351-46-2 | PubChem[2] |

| SMILES | COC(=O)N1CCC(CC1)N | PubChem[2] |

| Monoisotopic Mass | 158.105527694 Da | PubChem[2] |

Part 1: Nucleophilic Reactivity of the 4-Amino Group

The exocyclic primary amine at the C4 position is the molecule's primary center of nucleophilic reactivity. Its unhindered nature and basicity make it an excellent substrate for a variety of bond-forming reactions.

Mechanism: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and widely employed reactions in pharmaceutical synthesis. This transformation involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Acylating Agent: Acid chlorides are highly reactive electrophiles, leading to rapid and often quantitative conversion.

-

Base: A tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the stable amide product.

Caption: N-Acylation via Nucleophilic Acyl Substitution.

Mechanism: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and highly controlled method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[3] It is often preferred over direct alkylation with alkyl halides because it cleanly avoids the common problem of over-alkylation. The reaction proceeds in two distinct stages that can be performed sequentially or, more commonly, in a single pot: the formation of an imine intermediate followed by its immediate reduction.[4]

Causality of Experimental Choices:

-

Carbonyl Source: An aldehyde or ketone is chosen based on the desired alkyl group to be installed.

-

Reducing Agent: A mild and selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is widely used because it is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) intermediate over the starting aldehyde or ketone.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under mildly acidic conditions which favor iminium ion formation.[4][5]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[5]

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of a mild acid (which can be acetic acid generated in situ from STAB), the imine nitrogen is protonated to form a more electrophilic iminium ion. This ion is then rapidly and irreversibly reduced by the hydride reagent to yield the final secondary amine.

Caption: The sequential workflow of a one-pot reductive amination.

Mechanism: Buchwald-Hartwig Amination for N-Arylation

Forming a bond between a nitrogen atom and an aromatic ring is a significant challenge in synthesis. The Buchwald-Hartwig amination is a landmark palladium-catalyzed cross-coupling reaction that elegantly solves this problem, enabling the synthesis of aryl amines from aryl halides or triflates.[6][7] This reaction has revolutionized drug discovery by providing reliable access to a chemical space that was previously difficult to explore.[8]

Causality of Experimental Choices:

-

Catalyst System: The reaction requires a palladium source (often Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The ligand is not a passive spectator; it is critical to the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[8]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.

The reaction mechanism is a catalytic cycle involving Pd(0) and Pd(II) intermediates:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Ligand Exchange & Amine Coordination: The amine displaces a ligand on the Pd(II) center.

-

Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The Pd(0)/Pd(II) catalytic cycle of Buchwald-Hartwig amination.

Part 2: Reactivity at the N1 Carbamate Position

The N1 nitrogen is protected as a methyl carbamate. This group is generally stable to the conditions used for modifying the C4-amino group. However, its removal is often a necessary step to enable further functionalization of the piperidine ring itself.

Mechanism: Carbamate Deprotection

Cleavage of the methyl carbamate can be achieved under various conditions, most commonly via hydrolysis under strong acidic or basic conditions. The choice of method depends on the overall stability of the molecule. For instance, tert-butyl carbamates (Boc groups), which are structurally related, are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), a protocol often adapted for other carbamates.[9]

Mechanism (Acid-Catalyzed Hydrolysis):

-

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the activated carbonyl carbon.

-

Elimination/Decarboxylation: The tetrahedral intermediate collapses, leading to the eventual loss of carbon dioxide and methanol, liberating the free secondary amine.

Part 3: Validated Experimental Protocols

The following protocols are representative examples derived from the literature, illustrating the practical application of the mechanisms discussed.

Protocol 1: General Procedure for N-Acylation

This procedure is adapted from methodologies used in the synthesis of various substituted piperidines.[10][11]

-

Dissolve this compound (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-4-aminopiperidine derivative.

Protocol 2: General Procedure for Reductive Amination

This protocol is based on standard procedures for the reductive amination of piperidine derivatives.[9][10]

-

To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue via flash chromatography to obtain the target secondary amine.

Conclusion

This compound is a quintessential example of a strategically designed building block. The chemoselective reactivity of its C4-primary amine allows for the reliable execution of fundamental transformations like N-acylation, reductive amination, and Buchwald-Hartwig N-arylation. Understanding the mechanisms and the rationale behind the specific reagents and conditions for each reaction is critical for researchers, scientists, and drug development professionals. This knowledge empowers the rational design of synthetic routes to access novel and complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

Methyl 4-aminopiperidine-1-carboxylate: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Among its many functionalized variants, methyl 4-aminopiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—a conformationally restricted piperidine core, a reactive primary amine for pharmacophore installation, and a readily cleavable N-carbamate protecting group—provides a robust platform for constructing complex molecules with desirable pharmacological properties. This guide offers an in-depth exploration of this scaffold, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics, providing researchers with the foundational knowledge to effectively leverage this building block in their drug discovery programs.

Core Attributes of the Scaffold

This compound is a trifunctional synthetic intermediate prized for its predictable reactivity and structural rigidity. Understanding its core attributes is key to appreciating its utility.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below. These properties are fundamental for reaction planning and for understanding its potential contribution to the overall characteristics of a final drug molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 1019351-46-2 | PubChem[1] |

| XLogP3-AA | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Storage Temperature | 2-8°C (protect from light) | LookChem[2] |

Structural and Reactivity Analysis

The power of this building block lies in the strategic arrangement of its three key functional components:

-

The Piperidine Ring: This saturated heterocycle serves as a non-planar scaffold. Its chair-like conformation allows for the precise spatial projection of substituents, which is critical for optimizing interactions with biological targets. It often improves the pharmacokinetic profile of a drug candidate, particularly its solubility and metabolic stability, compared to more lipophilic, aromatic linkers.

-

The C4-Primary Amine: This is the primary point of synthetic elaboration. Its nucleophilicity allows for a wide range of well-established chemical transformations, including acylation, sulfonylation, reductive amination, and alkylation. This enables the straightforward attachment of various pharmacophoric elements.

-

The N1-Methyl Carbamate: This group serves two purposes. First, it acts as a protecting group for the piperidine nitrogen, deactivating it as a nucleophile and directing all reactivity towards the C4-amine. Second, the carbamate group itself can influence the solubility and cell permeability of the intermediate and the final compound. It is typically stable to many reaction conditions but can be removed later in a synthesis if desired.

Synthesis of the Building Block

The most common and efficient route to this compound starts from a commercially available, N-protected 4-piperidone. Reductive amination is the key transformation.

Workflow: Synthesis via Reductive Amination

Caption: General workflow for synthesizing the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the reductive amination of methyl 4-oxo-1-piperidinecarboxylate.

Materials:

-

Methyl 4-oxo-1-piperidinecarboxylate

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 4-oxo-1-piperidinecarboxylate (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Key Transformations in Medicinal Chemistry

The C4-primary amine is the workhorse of this building block, enabling its incorporation into larger, more complex molecules. The following transformations are fundamental to its application.

Caption: Common synthetic elaborations of the C4-amine.

Protocol: Amide Bond Formation (EDC Coupling)

This protocol describes a standard amide coupling, a ubiquitous reaction in drug discovery for linking molecular fragments.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (R-COOH) (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (R-COOH) in anhydrous DMF.

-

Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to form the activated ester.

-

In a separate flask, dissolve this compound in anhydrous DMF. Add DIPEA to this solution.

-

Add the amine solution to the activated ester solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting amide by flash chromatography or preparative HPLC.

Case Studies: Application in Drug Discovery

The true value of a building block is demonstrated by its successful application in drug development programs. The 4-aminopiperidine scaffold is a recurring motif in a variety of therapeutic areas.

| Drug Candidate / Series | Therapeutic Target | Role of the 4-Aminopiperidine Scaffold | Reference |

| HCV Inhibitors | Hepatitis C Virus (HCV) Assembly | The scaffold serves as a central hub, presenting substituents that disrupt viral particle assembly. | [3] |

| Akt Inhibitors | Protein Kinase B (Akt) | Acts as a key structural element to orient a hinge-binding moiety and other pharmacophores for selective, ATP-competitive inhibition. | [4] |

| SMYD3 Inhibitors | SET and MYND domain-containing protein 3 | Provides a 3D framework to position a warhead for covalent inhibition of a key cysteine residue in the target's binding pocket. | [5] |

| Fentanyl Analogues | Opioid Receptors | Forms the core of the molecule, with the N-acyl group being critical for analgesic activity. The piperidine nitrogen is also key for receptor interaction. | [6] |

Case Study: Inhibitors of Protein Kinase B (Akt)

Protein Kinase B (Akt) is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Inhibiting Akt is therefore a major goal in oncology research.

In a program to develop selective Akt inhibitors, researchers identified a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[4] In these molecules, the 4-aminopiperidine core is not merely a linker. It serves a critical structural role by positioning the pyrrolo[2,3-d]pyrimidine group to interact with the hinge region of the kinase's ATP-binding site, while the carboxamide at the C4 position is directed towards the solvent-exposed region, allowing for modifications to fine-tune potency and selectivity.[4]

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention.

Scaffold Variations for Fine-Tuning

While this compound is a workhorse, medicinal chemists often employ subtle variations to modulate physicochemical properties and biological activity.

-

Alternative N-Carbamates: Replacing the methyl carbamate with a tert-butyl carbamate (Boc) group (tert-butyl 4-aminopiperidine-1-carboxylate) is very common. The Boc group is stable to a wider range of nucleophilic and basic conditions but is easily removed with acid (e.g., TFA in DCM), offering a different deprotection strategy.[7]

-

Ring Substitution: Introducing substituents on the piperidine ring itself, such as in cis-3-methyl-4-aminopiperidine derivatives, can lock the conformation and provide vectors for additional interactions with a target protein.[8]

-

Functional Group Isosteres: Replacing the C4-amine with other groups can be beneficial. For example, 4-aminopiperidine-4-carboxamide introduces an additional hydrogen bond donor/acceptor site, which can alter binding modes and improve solubility.[9]

Conclusion

This compound is more than just a simple building block; it is a privileged scaffold that provides a robust and versatile starting point for the synthesis of structurally complex and biologically active molecules. Its predictable reactivity, combined with the favorable physicochemical properties imparted by the piperidine ring, has cemented its role in modern medicinal chemistry. From antivirals to kinase inhibitors and beyond, this scaffold continues to enable the discovery of new therapeutic agents, and a thorough understanding of its chemistry and applications is an invaluable asset for any drug discovery scientist.

References

- 1. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1019351-46-2,this compound | lookchem [lookchem.com]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Functional Derivatives from Methyl 4-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold

Methyl 4-aminopiperidine-1-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure presents a unique synthetic opportunity: a piperidine ring where the ring nitrogen is protected as a methyl carbamate, rendering it less nucleophilic, and a primary amino group at the 4-position that serves as a versatile handle for a wide array of chemical transformations.[1] This arrangement allows for selective derivatization at the C4-amine, introducing diverse functional groups to build molecular complexity and explore structure-activity relationships (SAR).

This guide provides an in-depth exploration of three fundamental and widely applicable synthetic pathways originating from this scaffold: N-Acylation , Urea Formation , and N-Alkylation via Reductive Amination . The protocols described herein are designed to be robust and adaptable, providing not only step-by-step instructions but also the underlying chemical logic to empower researchers in their synthetic design. These derivatives are crucial intermediates in the synthesis of therapeutic agents, including inhibitors of enzymes like PI3Kα and antagonists for receptors such as CCR5.[1][2]

Core Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1019351-46-2 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to light yellow oil or solid |

Pathway I: N-Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in drug discovery. The nucleophilic primary amine of this compound readily reacts with activated carboxylic acid species to form stable amide derivatives.

Protocol 2.1: Acylation using Acyl Chlorides

This method is a classic, high-yielding approach suitable for readily available acyl chlorides. The core of this protocol is the nucleophilic attack of the amine on the highly electrophilic acyl chloride.

Causality & Experimental Choice: A tertiary amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Failure to neutralize this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous solvents are critical to prevent the hydrolysis of the reactive acyl chloride.

Experimental Workflow: Acylation with Acyl Chlorides

Caption: Workflow for N-acylation using acyl chlorides.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (1.5 eq) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2.2: Amide Coupling with Carboxylic Acids

Directly reacting an amine with a carboxylic acid is generally ineffective. Therefore, coupling agents are employed to activate the carboxylic acid, converting its hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine.

Causality & Experimental Choice: The EDC/HOBt system is a widely used coupling strategy.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions and racemization. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an HOBt-ester which is more stable but still highly reactive towards amines, leading to higher yields and reduced side products.[4]

Experimental Workflow: EDC/HOBt Mediated Amide Coupling

Caption: Workflow for amide coupling using EDC/HOBt.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC (1.2 eq) to the cooled solution.[4]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash several times with water or a 5% LiCl solution to remove DMF and water-soluble byproducts.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Acyl Chloride Method | EDC/HOBt Coupling Method |

| Activating Agent | None (inherently reactive) | EDC / HOBt |

| Base | Stoichiometric (e.g., NEt₃) | Often catalytic or none |

| Solvent | Aprotic (DCM, THF) | Aprotic (DMF, DCM) |

| Temperature | 0 °C to RT | 0 °C to RT |

| Reaction Time | 1-4 hours | 12-24 hours |

| Byproducts | HCl (scavenged by base) | Urea byproduct, HOBt |

Pathway II: Synthesis of Urea Derivatives

The urea functional group is a privileged motif in medicinal chemistry, acting as a rigid and effective hydrogen bond donor-acceptor.[5] The synthesis of ureas from the C4-amine is typically straightforward and high-yielding.

Protocol 3.1: Reaction with Isocyanates

This is the most direct method for urea synthesis, involving the nucleophilic addition of the primary amine to the highly electrophilic carbon of the isocyanate group.

Causality & Experimental Choice: This reaction is typically very fast and clean, often requiring no catalyst. It proceeds via a simple nucleophilic addition mechanism. The choice of an aprotic solvent like DCM or THF is standard to ensure solubility of the reactants without interfering with the reaction. The reaction is often performed at 0 °C initially to control the exotherm.

Experimental Workflow: Urea Synthesis with Isocyanates

Caption: Workflow for urea synthesis via isocyanates.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired isocyanate (1.05 eq) dropwise or in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.

-

Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.[2]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., EtOAc/hexanes) or by flash column chromatography.